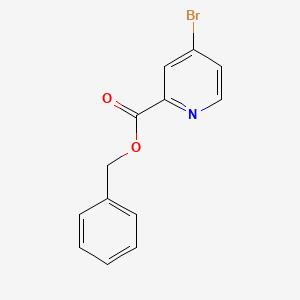

4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione

Overview

Description

4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione is an organic compound with the CAS Number: 1226335-48-3 . It has a molecular weight of 155.22 and is typically stored at room temperature . It is a powder in physical form .

Synthesis Analysis

The synthesis of 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione and similar compounds often involves multi-component reactions like the Biginelli reaction . Pyrimidine compounds, which include this compound, have been the subject of significant research due to their various chemical and biological applications .Molecular Structure Analysis

The InChI code for 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione is 1S/C6H9N3S/c1-2-4-3-5(7)9-6(10)8-4/h3H,2H2,1H3,(H3,7,8,9,10) . This indicates that the compound contains carbon, hydrogen, nitrogen, and sulfur atoms.Physical And Chemical Properties Analysis

As mentioned earlier, 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione is a powder that is stored at room temperature .Scientific Research Applications

1. Anti-inflammatory Applications

- Summary of Application : Pyrimidines, including derivatives like “4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione”, have been found to exhibit a range of pharmacological effects including anti-inflammatory activities .

- Methods of Application : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

2. Antiviral Applications

- Summary of Application : Compounds containing five-membered heteroaryl amines, which include pyrimidines, have shown relatively higher antiviral activity against Newcastle disease virus .

- Methods of Application : The antiviral effects of these compounds are typically evaluated using in vitro assays .

- Results or Outcomes : These compounds have shown antiviral activity almost on par with well-known antiviral commercial drug, Ribavirin .

3. Potential HIV Inhibitor

- Summary of Application : Certain pyrimidine derivatives have been identified as potential inhibitors of the zinc finger fragment of HIV-1 p7 nucleocapsid protein .

- Methods of Application : The potential inhibitory effects of these compounds are typically evaluated using molecular docking studies .

- Results or Outcomes : One such compound, grafted with lipophilic n-butyl groups and having suitable ADMET parameters, was selected for molecular docking .

4. Antimicrobial Applications

- Summary of Application : Pyrimidine derivatives have been reported to exhibit antimicrobial activities .

- Methods of Application : The antimicrobial effects of these compounds are typically evaluated using in vitro assays .

- Results or Outcomes : These compounds have shown antimicrobial activity against a range of pathogens .

5. Antifungal Applications

- Summary of Application : Certain pyrimidine derivatives have been identified as potential antifungal agents .

- Methods of Application : The potential antifungal effects of these compounds are typically evaluated using in vitro assays .

- Results or Outcomes : These compounds have shown antifungal activity against a range of fungal pathogens .

6. Antiparasitic Applications

- Summary of Application : Pyrimidine derivatives have been reported to exhibit antiparasitic activities .

- Methods of Application : The antiparasitic effects of these compounds are typically evaluated using in vitro assays .

- Results or Outcomes : These compounds have shown antiparasitic activity against a range of parasites .

Future Directions

The future directions for research on 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione and similar compounds are likely to continue focusing on their synthesis and potential biological applications . Given the wide range of activities associated with dihydropyrimidinones , these compounds are likely to remain an active area of research.

properties

IUPAC Name |

4-amino-6-ethyl-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3S/c1-2-4-3-5(7)9-6(10)8-4/h3H,2H2,1H3,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFMGUXIYTKCJAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NC(=S)N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Bromo-4,6-bis(trifluoromethyl)phenyl]acetonitrile](/img/structure/B1381872.png)

![tert-Butyl 2,4-dioxo-1-oxa-3,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1381873.png)

![tert-butyl N-[(3-fluoroazetidin-3-yl)methyl]carbamate hydrochloride](/img/structure/B1381874.png)

![4-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381876.png)